molecular formula C13H14FN3O B11867491 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one CAS No. 113817-56-4

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one

Cat. No.: B11867491
CAS No.: 113817-56-4
M. Wt: 247.27 g/mol
InChI Key: BMQJANGORQOWEF-UHFFFAOYSA-N
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Description

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the fluorine atom and the piperazine ring in this compound enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a quinoline derivative, such as 6-fluoroquinoline.

    Nitration: The quinoline derivative undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst.

    Piperazine Introduction: The amine group is reacted with piperazine to form the piperazinyl derivative.

    Cyclization: The final step involves cyclization to form the quinolin-4(1H)-one structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.

    Substitution: The fluorine atom and piperazine ring can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of fluorinated or piperazinyl-substituted compounds.

Scientific Research Applications

6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: It is explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to penetrate cell membranes, while the piperazine ring interacts with biological receptors. These interactions can inhibit the growth of microorganisms, induce apoptosis in cancer cells, or modulate specific enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinoline: A precursor in the synthesis of 6-Fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one.

    7-(Piperazin-1-yl)quinoline: Lacks the fluorine atom but shares the piperazine ring.

    4(1H)-Quinolinone: Lacks both the fluorine atom and the piperazine ring.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the piperazine ring. This combination enhances its pharmacological properties, making it more effective in various applications compared to similar compounds.

Properties

CAS No.

113817-56-4

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

6-fluoro-7-piperazin-1-yl-1H-quinolin-4-one

InChI

InChI=1S/C13H14FN3O/c14-10-7-9-11(16-2-1-13(9)18)8-12(10)17-5-3-15-4-6-17/h1-2,7-8,15H,3-6H2,(H,16,18)

InChI Key

BMQJANGORQOWEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=O)C=CNC3=C2)F

Origin of Product

United States

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